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Technical Support Center: RNAi Controls
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals select

and use appropriate positive and negative controls in RNA interference (RNAi) experiments.

Frequently Asked Questions (FAQs)
Q1: What are the essential controls for an RNAi experiment?

A1: A well-designed RNAi experiment should include a minimum of three key controls: a

positive control, a negative control, and an untreated or mock-transfected control.[1][2][3]

These controls are crucial for validating your results and ensuring that the observed phenotype

is a direct result of the specific knockdown of your target gene.

Q2: What is the purpose of a positive control in an RNAi experiment?

A2: The primary role of a positive control is to confirm the efficiency of siRNA delivery

(transfection) into the cells.[1][3][4] By targeting a well-characterized housekeeping gene that is

constitutively expressed, a positive control allows you to verify that the experimental conditions

are suitable for achieving significant gene silencing.[4] A successful positive control will show a

high level of knockdown of the target housekeeping gene.[4]
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Q3: How do I choose a suitable positive control siRNA?

A3: An ideal positive control siRNA should target an endogenous housekeeping gene, such as

Cyclophlin B or GAPDH, that is consistently expressed in your cell line.[2] The knockdown of

this gene should not impact cell viability or the phenotype being studied.[2] It is also beneficial if

the expression of the positive control target can be easily and reliably measured at the mRNA

or protein level.[1]

Q4: What is a negative control, and why is it important?

A4: A negative control is essential for distinguishing sequence-specific gene silencing from

non-specific effects that can arise from the introduction of siRNA into cells.[1][5] It helps to

establish a baseline for comparing the effects of your target-specific siRNA.[2] An ideal

negative control should not induce significant changes in cell viability, phenotype, or the

expression of your target gene.[2]

Q5: What are the different types of negative controls for RNAi?

A5: The most common types of negative controls are non-targeting siRNAs and scrambled

siRNAs.[6]

Non-targeting siRNA: This is an siRNA sequence that does not have a known target in the

genome of the organism being studied.[5][6]

Scrambled siRNA: This is an siRNA that has the same nucleotide composition as your

target-specific siRNA but in a randomized order.[6][7] This ensures that it will not bind to the

target mRNA.[7]

Q6: What is the difference between a mock transfection control and an untreated control?

A6:

Untreated Control: These are cells that are not exposed to any transfection reagent or

siRNA. They represent the baseline health and gene expression levels of the cells under

normal culture conditions.[2]
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Mock Transfection Control: These cells are treated with the transfection reagent alone,

without any siRNA.[2][3] This control is crucial for identifying any cellular effects caused by

the transfection process itself, such as toxicity or changes in gene expression.[2][8]

Troubleshooting Guide
Problem: My positive control siRNA is not showing significant knockdown.

Possible Cause Troubleshooting Step

Suboptimal Transfection Efficiency

Optimize transfection parameters such as

siRNA concentration, transfection reagent

volume, cell density, and incubation time.[9][10]

Incorrect siRNA Resuspension

Ensure the siRNA pellet is completely

resuspended according to the manufacturer's

protocol to achieve the correct stock

concentration.[9]

Degraded siRNA
Use fresh, properly stored siRNA. Avoid

repeated freeze-thaw cycles.

Low Expression of Housekeeping Gene

Confirm that the chosen housekeeping gene is

expressed at a detectable level in your cell line.

[1]

Incorrect Assay for Knockdown Measurement

Use a reliable method like qRT-PCR to measure

mRNA levels, as this is the most direct way to

assess RNAi-mediated degradation.[9][11]

Problem: I'm observing a phenotype in my negative control-treated cells.
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Possible Cause Troubleshooting Step

Off-target Effects of the Negative Control

Use a different, validated non-targeting or

scrambled siRNA sequence. It's recommended

to test more than one negative control.[12]

Toxicity from Transfection Reagent

Compare the phenotype to a mock-transfected

control. If the phenotype is similar, consider

using a different transfection reagent or

reducing the amount used.[8]

Innate Immune Response

Some siRNAs can trigger an interferon

response. Use siRNAs with chemical

modifications designed to reduce these off-

target effects.

High siRNA Concentration

Titrate your siRNA concentration to the lowest

effective dose to minimize non-specific effects.

[13]

Experimental Workflow & Logic
The following diagrams illustrate the recommended experimental workflow and the logical

framework for interpreting RNAi control data.
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Caption: Recommended experimental workflow for an RNAi experiment with appropriate

controls.
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Caption: Logical decision tree for interpreting RNAi experimental results using controls.

Data Presentation: Expected Outcomes
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The following table summarizes the expected outcomes for each control group in a typical

RNAi experiment.

Experimental

Group

Target Gene

mRNA Level

Housekeeping

Gene (Positive

Control Target)

mRNA Level

Cell

Viability/Phenot

ype

Interpretation

Untreated 100% (Baseline) 100% (Baseline)
Normal

(Baseline)

Establishes

baseline for

comparison.[2]

Mock

Transfected
~100% ~100%

Should be

normal; any

deviation

indicates

transfection-

related stress.[2]

[3]

Assesses the

effect of the

transfection

reagent alone.[2]

Negative Control

siRNA
~100% ~100%

Should be

normal; any

deviation

suggests off-

target effects.[1]

[5]

Controls for non-

specific effects of

siRNA delivery.

[1]

Positive Control

siRNA
~100%

Significantly

Reduced (>70%

knockdown)

Should be

normal, unless

the

housekeeping

gene is essential.

[2][4]

Confirms efficient

siRNA delivery.

[1][4]

Experimental

siRNA

Significantly

Reduced (>70%

knockdown)

~100%

Change in

phenotype is

expected if the

target gene is

involved.

Measures the

specific effect of

target gene

knockdown.
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Key Experimental Protocols
1. siRNA Transfection Protocol Outline

Cell Seeding: Plate cells in antibiotic-free medium 18-24 hours before transfection to achieve

50-70% confluency at the time of transfection.

siRNA Preparation: Dilute the siRNA stock solution in an appropriate volume of serum-free

medium.

Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in

serum-free medium and incubate as per the manufacturer's instructions.

Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently

and incubate for the time specified by the reagent manufacturer to allow for complex

formation.

Transfection: Add the siRNA-transfection reagent complexes to the cells.

Incubation: Incubate the cells for 24-72 hours, depending on the stability of the target mRNA

and protein.

Analysis: Harvest the cells for downstream analysis (e.g., qRT-PCR for mRNA levels,

Western blot for protein levels, or phenotypic assays).

2. qRT-PCR Protocol for Measuring Knockdown Efficiency

RNA Extraction: Isolate total RNA from the different experimental groups (untreated, mock,

negative control, positive control, and experimental siRNA).

RNA Quantification and Quality Control: Determine the concentration and purity of the

extracted RNA.

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase

enzyme.

Real-Time PCR: Set up the real-time PCR reaction using a suitable master mix, primers for

your target gene and a reference (housekeeping) gene, and the synthesized cDNA.
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Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method,

normalizing to the reference gene and comparing to the negative control-treated sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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